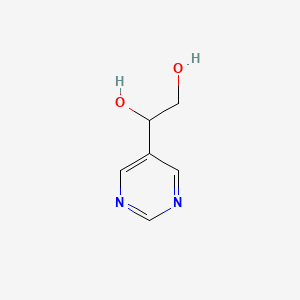

1-(Pyrimidin-5-yl)ethane-1,2-diol

Description

1-(Pyrimidin-5-yl)ethane-1,2-diol is a diol derivative featuring a pyrimidine ring attached to the ethane-1,2-diol backbone. Pyrimidine-containing compounds are of significant interest in medicinal chemistry due to their role in nucleic acid analogs and enzyme inhibitors. The ethane-1,2-diol moiety enhances solubility and influences intermolecular interactions, making it a critical functional group in drug design .

Properties

Molecular Formula |

C6H8N2O2 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

1-pyrimidin-5-ylethane-1,2-diol |

InChI |

InChI=1S/C6H8N2O2/c9-3-6(10)5-1-7-4-8-2-5/h1-2,4,6,9-10H,3H2 |

InChI Key |

YUNAFTTTZZEUCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=N1)C(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-5-yl)ethane-1,2-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the ethane-1,2-diol moiety can be oxidized to form carbonyl compounds.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

1-(Pyrimidin-5-yl)ethane-1,2-diol has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-5-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-(1-methyl-5-nitro-1H-imidazol-2-yl)-ethane-1,2-diol (Compound 35)

- Structure : Features a nitroimidazole and bromophenyl substituent.

- Synthesis: Prepared via oxidative dihydroxylation in a tert-butanol/water system using N-methylmorpholine-N-oxide (NMO) and potassium osmate .

- Key Properties :

- Characterized by $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS.

- The bromophenyl group enhances electrophilic reactivity, while the nitroimidazole contributes to redox activity.

- Comparison : Unlike the pyrimidine-based target compound, the nitroimidazole substituent in Compound 35 imparts antimicrobial and antiparasitic activity, as seen in similar nitroheterocycles .

5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (Compound 3)

- Structure : Combines pyrimidine-2-thioether with a 1,3,4-oxadiazole ring.

- Synthesis: Synthesized via refluxing hydrazide derivatives with carbon disulfide and potassium hydroxide in ethanol .

- Key Properties: Exhibits thione-thiol tautomerism, influencing its reactivity.

- Comparison : The pyrimidine-2-thioether group in Compound 3 introduces sulfur-based nucleophilicity, contrasting with the diol’s hydroxyl groups in the target compound. This structural difference significantly alters solubility and bioactivity .

1-(4-Methoxyphenyl)-ethane-1,2-diol (Identified in Heather Honey)

2,4-Furfurylidene-D-sorbitol and Its Tetra-Methyl Ether

- Structure : Features a furfurylidene group attached to a modified sorbitol backbone.

- Synthesis : Derived from D-sorbitol and furfural, confirmed by DFT and molecular dynamics studies .

- Key Properties :

- Demonstrated hydroxyl radical scavenging activity (EC$_{50}$ = 1.2 mM for the parent compound).

- Comparison : The furan ring provides antioxidant properties, whereas the pyrimidine ring in the target compound may facilitate hydrogen bonding with biological targets, such as enzymes or DNA .

Non-Phenolic Lignin Model Compounds (G and S)

- Structure : Methoxy-substituted ethane-1,2-diol derivatives (e.g., 1-(3,4-dimethoxyphenyl)ethane-1,2-diol).

- Reactivity : Degraded by hydroxyl ($ \text{HO}^\bullet $) and oxyl anion ($ \text{O}^\bullet^- $) radicals under alkaline conditions. Side-chain oxidation predominates over aromatic ring reactions .

- Comparison : The pyrimidine ring in the target compound likely alters degradation pathways compared to lignin models, as electron-deficient aromatic systems (e.g., pyrimidine) resist radical attacks more effectively than methoxy-substituted benzene rings .

Data Tables

Table 1: Structural and Functional Comparison of Ethane-1,2-diol Derivatives

Biological Activity

Overview

1-(Pyrimidin-5-yl)ethane-1,2-diol, with the CAS number 1852636-53-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H10N2O2

- Molecular Weight : 154.17 g/mol

- Structural Characteristics : The compound features a pyrimidine ring substituted with an ethane-1,2-diol moiety, which is crucial for its biological interactions.

Biological Activity

1-(Pyrimidin-5-yl)ethane-1,2-diol has been studied for various biological activities:

Anticancer Activity :

Research indicates that this compound may exhibit cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in human cancer cells, including HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism appears to involve the induction of apoptosis and modulation of signaling pathways related to cell survival and growth .

Antimicrobial Properties :

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it exhibits inhibitory effects against certain bacterial strains, indicating potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values have been determined through standard broth microdilution methods .

The biological activity of 1-(Pyrimidin-5-yl)ethane-1,2-diol is believed to be mediated through several mechanisms:

- Target Interaction : The pyrimidine moiety allows for interaction with various enzymes and receptors involved in cellular signaling pathways.

- Apoptotic Pathways : Induction of apoptosis in cancer cells may occur via activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that 1-(Pyrimidin-5-yl)ethane-1,2-diol significantly reduced the viability of HeLa and A549 cells in a dose-dependent manner. The IC50 values were reported at approximately 25 µM for HeLa cells and 30 µM for A549 cells after 48 hours of treatment. Flow cytometry analysis indicated increased early and late apoptotic cell populations post-treatment .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial potential of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that 1-(Pyrimidin-5-yl)ethane-1,2-diol exhibited MIC values of 64 µg/mL against both bacterial strains. This suggests that the compound possesses significant antibacterial properties worth exploring further .

Comparative Analysis

To better understand the efficacy of 1-(Pyrimidin-5-yl)ethane-1,2-diol, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| 1-(Pyrimidin-5-yl)ethane-1,2-diol | Anticancer / Antimicrobial | 25 (HeLa), 30 (A549) | 64 |

| Compound A | Anticancer | 20 (HeLa) | N/A |

| Compound B | Antimicrobial | N/A | 32 (E. coli) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.